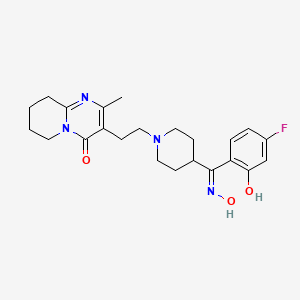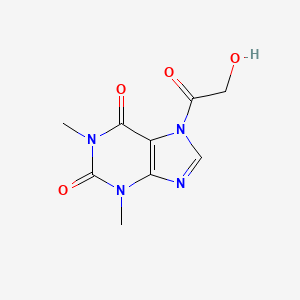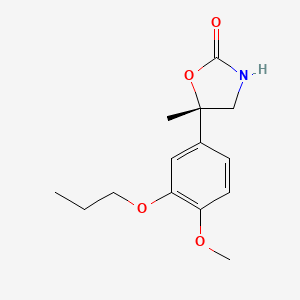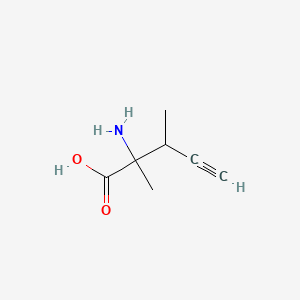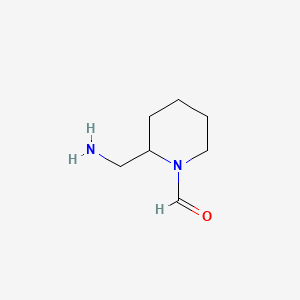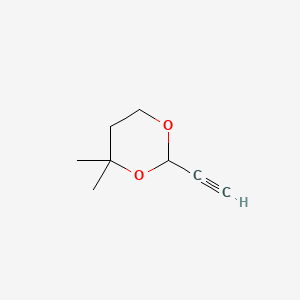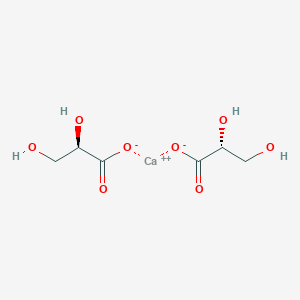![molecular formula C9H8O4 B13836598 (1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13836598.png)
(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4S)-bicyclo[221]hepta-2,5-diene-2,3-dicarboxylic acid is a unique organic compound characterized by its bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid typically involves Diels-Alder reactions. One common method is the reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting adduct to yield the desired dicarboxylic acid. The reaction conditions often require controlled temperatures and the use of solvents like toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for industrial applications.
化学反応の分析
Types of Reactions
(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anhydrides, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism by which (1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid exerts its effects involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The rigid bicyclic framework also plays a role in determining the compound’s reactivity and specificity in different chemical and biological contexts.
類似化合物との比較
Similar Compounds
Norbornene: A related bicyclic compound with similar structural features but lacking the carboxylic acid groups.
Norbornadiene: Another bicyclic compound with a similar framework but different functional groups.
Maleic Anhydride: A precursor in the synthesis of (1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, sharing some reactivity characteristics.
Uniqueness
The presence of two carboxylic acid groups in this compound distinguishes it from other similar compounds. This feature enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C9H8O4 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H8O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-5H,3H2,(H,10,11)(H,12,13)/t4-,5+ |
InChIキー |
NRIMHVFWRMABGJ-SYDPRGILSA-N |
異性体SMILES |
C1[C@@H]2C=C[C@H]1C(=C2C(=O)O)C(=O)O |
正規SMILES |
C1C2C=CC1C(=C2C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13836515.png)

![sodium;(4R)-4-[(3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13836526.png)

